molecular formula C4H7IMg B14503536 magnesium;but-1-ene;iodide CAS No. 64272-06-6

magnesium;but-1-ene;iodide

Cat. No.: B14503536
CAS No.: 64272-06-6
M. Wt: 206.31 g/mol
InChI Key: QRBSPLIVCWXWAP-UHFFFAOYSA-M
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Description

Magnesium;but-1-ene;iodide is an organomagnesium compound belonging to the class of Grignard reagents. Grignard reagents are pivotal in organic synthesis due to their strong nucleophilic character, enabling the formation of carbon-carbon bonds. The but-1-ene moiety introduces an alkene functionality, which may influence reactivity through conjugation or steric effects, while the iodide ion enhances solubility in ether solvents compared to chloride or bromide analogs .

Properties

CAS No.

64272-06-6

Molecular Formula

C4H7IMg

Molecular Weight

206.31 g/mol

IUPAC Name

magnesium;but-1-ene;iodide

InChI

InChI=1S/C4H7.HI.Mg/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1

InChI Key

QRBSPLIVCWXWAP-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CC=C.[Mg+2].[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;but-1-ene;iodide is typically prepared by the reaction of magnesium metal with but-1-ene iodide in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is highly exothermic and requires careful control of temperature and addition rates . The general reaction is as follows:

But-1-ene iodide+MagnesiumThis compound\text{But-1-ene iodide} + \text{Magnesium} \rightarrow \text{this compound} But-1-ene iodide+Magnesium→this compound

Industrial Production Methods

In industrial settings, the preparation of this compound involves the use of activated magnesium, which can be achieved by adding small amounts of iodine or 1,2-dibromoethane to the reaction mixture . This activation helps to initiate the reaction more efficiently and ensures higher yields.

Scientific Research Applications

Mechanism of Action

The mechanism of action of magnesium;but-1-ene;iodide involves its role as a nucleophile. It attacks electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The reaction typically proceeds through a single-step bimolecular nucleophilic substitution (S_N2) mechanism .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below contrasts magnesium;but-1-ene;iodide with structurally related organomagnesium and organic compounds:

Compound Organic Group Halide/Substituent Molecular Weight (g/mol) Key Reactivity/Applications
This compound But-1-ene Iodide ~206.2* Nucleophilic additions, alkene-based reactions
Magnesium;prop-1-yne;chloride Propyne Chloride 104.85 Alkyne functionalization, Grignard reactions
Methylmagnesium iodide Methyl Iodide 166.24 Carbonyl alkylation, industrial synthesis
4-(Chloromethoxy)but-1-ene But-1-ene Chloromethoxy 120.58 Electrophilic substitution, intermediate in organic synthesis

*Calculated based on atomic weights (Mg: 24.3, I: 126.9, C₄H₇: 55).

Key Observations:

Halide Influence: Iodide-containing Grignard reagents (e.g., methylmagnesium iodide) exhibit greater solubility in ethers and enhanced nucleophilicity compared to chloride analogs (e.g., magnesium;prop-1-yne;chloride). The iodide ion’s larger size and polarizability facilitate stabilization of the magnesium center . In non-Grignard compounds like 4-(chloromethoxy)but-1-ene, the chloromethoxy group acts as an electrophilic site for nucleophilic substitution, contrasting with the nucleophilic behavior of Grignard reagents .

This contrasts with methylmagnesium iodide, which lacks unsaturated bonds and is primarily used for simple alkylations . Propyne-based Grignard reagents (e.g., magnesium;prop-1-yne;chloride) exhibit alkyne-specific reactivity, such as acetylide formation, which is absent in but-1-ene derivatives .

Data-Driven Insights

  • Thermodynamic Stability : Hyperconjugation in the but-1-ene group stabilizes the reagent’s transition state during reactions, similar to stabilization observed in (E)-but-2-ene .
  • Spectroscopic Differentiation : The alkene C=C stretch in this compound would appear near 1640 cm⁻¹ in IR spectroscopy, distinct from internal alkenes like (E)-but-2-ene (~1620 cm⁻¹) .

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